molecular formula C12H10BrNO B1285324 5-(Benzyloxy)-2-bromopyridine CAS No. 630120-99-9

5-(Benzyloxy)-2-bromopyridine

Cat. No. B1285324
CAS RN: 630120-99-9
M. Wt: 264.12 g/mol
InChI Key: KKCMCYRLJVVNTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines is described using Stille coupling and reductive symmetric coupling methods, with yields ranging from 70 to 90% . Similarly, the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde, leading to the formation of inversion dimers in the crystal structure . These methods could potentially be adapted for the synthesis of 5-(Benzyloxy)-2-bromopyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized using X-ray crystallography, FT-IR, and NMR spectroscopy. For example, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . The molecular structure and vibrational frequencies of 5-bromo-2'-deoxyuridine have been investigated both experimentally and theoretically, providing insights into the geometric parameters and electronic properties of such molecules .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, which are essential for further functionalization of the molecules. The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. The synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amines from 5-bromo-2-aminopyridine with different substituted benzaldehydes is an example of such reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The presence of bromine and other substituents can significantly affect the compound's boiling point, melting point, solubility, and stability. The antimicrobial properties of some substituted (E)-N-benzylidene-5-bromopyridin-2-amines have been reported, indicating the biological relevance of these compounds . Additionally, the first hyperpolarizability of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole suggests its suitability for nonlinear optical (NLO) studies .

Scientific Research Applications

Synthesis and Crystallography

  • Synthesis of Complex Compounds : 5-(Benzyloxy)-2-bromopyridine is used in the synthesis of complex compounds. For example, 2-Amino-5-bromopyridine is used to create adducts with benzoic acid, forming a two-dimensional network through hydrogen bonding, which is critical for studying molecular structures and interactions (Hemamalini & Fun, 2010).

Medicinal Chemistry

  • Intermediate in Drug Discovery : It serves as an intermediate in drug discovery processes. For example, the compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from 5-bromopyridin-2-amine, is used in the discovery of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).

Organic Chemistry

  • Synthesis of Substituted Amine Compounds : It is used in the synthesis of various substituted amine compounds. An example is the creation of (E)-N-benzylidene-5-bromopyridin-2-amine compounds from 5-bromo-2-aminopyridine, which are significant for studying the effects of substituents on molecular properties (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

Safety and Hazards

The safety data sheets for similar compounds suggest that they should be handled in a well-ventilated place, with suitable protective clothing, and avoiding contact with skin, eyes, or clothing . They also suggest avoiding ingestion and inhalation .

properties

IUPAC Name

2-bromo-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCMCYRLJVVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582429
Record name 5-(Benzyloxy)-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-bromopyridine

CAS RN

630120-99-9
Record name 5-(Benzyloxy)-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromo-3-pyridinol (10 g, Commercial eg Apollo Scientific Ltd.) in DMF (100 ml) was added potassium carbonate (17.8 g). The reaction mixture was stirred for 15 min at 25-30 C. before cooling to 15° C. To this was added slowly benzyl bromide (7.5 ml) and this was stirred at 25-30° C. for 48 h. The reaction mixture was poured into cold water and the solid was collected by filtration to give the title compound, 14.5 g
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Bromo-5-hydroxypyridine (347 mg, 2 mmol) in DMF (3 mL) was added dropwise over a period of 10 min to a suspension of NaH (88 mg, 2.3 mmol) in DMF (2 mL) at 0° C. under Ar(g). The reaction mixture was then stirred at rt for 10 min, after which it was again cooled down at 0° C., and benzyl bromide (0.25 mL, 2.1 mmol) was added. The reaction mixture was stirred at rt for 2.5 h, after which it was poured onto brine (20 mL) and EtOAc (20 mL) was added. The phases were separated and the aqueous phase was extracted with EtOAc (20 mL). The organic phases were combined, dried over MgSO4, filtered and subsequently evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography eluting with hexane/EtOAc (95:5 to 90:10) to furnish I as a colourless oil (380 mg, 72%).
Quantity
347 mg
Type
reactant
Reaction Step One
Name
Quantity
88 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Synthesis routes and methods III

Procedure details

Benzyl bromide (1.367 ml, 11.49 mmol) was added to a solution containing 6-bromopyridin-3-ol (2 g, 11.49 mmol) and Potassium carbonate (2.383 g, 17.24 mmol) in Acetone (Volume: 38.3 ml). Let the reaction stir for 4 hours. Concentrated and purified by Combiflash using 15% ethyl acetate in hexanes to afford 5-(benzyloxy)-2-bromopyridine (2.5 g, 9.47 mmol, 82% yield).
Quantity
1.367 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.383 g
Type
reactant
Reaction Step Two
Quantity
38.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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